molecular formula C9H8BrFO2 B3100064 Methyl 2-bromo-6-fluoro-3-methylbenzoate CAS No. 1359857-62-7

Methyl 2-bromo-6-fluoro-3-methylbenzoate

Cat. No. B3100064
CAS RN: 1359857-62-7
M. Wt: 247.06 g/mol
InChI Key: BTPIXEUBLPCSBA-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-6-fluoro-3-methylbenzoate” is a chemical compound with the IUPAC name “methyl 6-bromo-2-fluoro-3-methylbenzoate”. It has a molecular weight of 247.06 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrFO2/c1-5-3-4-6 (10)7 (8 (5)11)9 (12)13-2/h3-4H,1-2H3 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-bromo-6-fluoro-3-methylbenzoate” is a solid at room temperature . It has a molecular weight of 247.06 .

Scientific Research Applications

Enzyme Reactivity

  • Methyl 2-bromo-6-fluoro-3-methylbenzoate analogs, such as halomethylbenzoyl formates, show differential reactivity when processed by enzymes like benzoylformate decarboxylase. This enzyme can convert some of these analogs into substrates or inhibitors, impacting the synthesis of certain compounds in biochemical pathways (Reynolds et al., 1988).

Methanogenic Degradation

  • In the study of methanogenic degradation of compounds, fluorinated analogs like 6-Fluoro-3-methylphenol have been synthesized and added to microbial cultures to trace the degradation pathway of related compounds. This research is crucial in understanding how certain environmental contaminants are broken down by microorganisms (Londry & Fedorak, 1993).

Synthesis of Pharmaceutical Compounds

  • Methyl 2-bromo-6-fluoro-3-methylbenzoate-related compounds play a role in the synthesis of various pharmaceuticals. For example, derivatives like 5-fluoro-3-methylbenzothiophen have been used in creating compounds with potential pharmacological activities (Chapman et al., 1968).

Chemical Synthesis and Analysis

  • Various derivatives of Methyl 2-bromo-6-fluoro-3-methylbenzoate are used in chemical synthesis, demonstrating their versatility as intermediates in the production of more complex molecules (Bing-he, 2008).

Thermochemistry of Halogen-Substituted Compounds

  • Studies on the thermodynamics of halogen-substituted benzoic acids, including derivatives similar to Methyl 2-bromo-6-fluoro-3-methylbenzoate, provide insights into their energetic structure-property relationships. This research is valuable for understanding material properties and their environmental impact (Zherikova & Verevkin, 2019).

Photoactive Compounds

  • Methyl 2-bromo-6-fluoro-3-methylbenzoate-related compounds have been used in synthesizing photoactive molecules, which can have applications ranging from advanced materials to biological studies (Sylvester & Benedict, 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

methyl 2-bromo-6-fluoro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-3-4-6(11)7(8(5)10)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPIXEUBLPCSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-6-fluoro-3-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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